molecular formula C19H14 B588323 12-Methylbenz[a]anthracene-d14 CAS No. 1794980-29-2

12-Methylbenz[a]anthracene-d14

Cat. No.: B588323
CAS No.: 1794980-29-2
M. Wt: 256.406
InChI Key: ARHCZXQENFEAFA-HGWILGJYSA-N
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Description

12-Methylbenz[a]anthracene-d14: is a deuterated form of 12-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics. The molecular formula of this compound is C19D14, and it has a molecular weight of 256.40 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenz[a]anthracene-d14 typically involves the deuteration of 12-Methylbenz[a]anthracene. This process can be achieved through catalytic exchange reactions where hydrogen atoms in the parent compound are replaced with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 12-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

12-Methylbenz[a]anthracene-d14 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biological effects. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include DNA and various proteins involved in cell signaling pathways. The pathways involved in its action include the activation of cytochrome P450 enzymes and subsequent formation of DNA adducts .

Comparison with Similar Compounds

    7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.

    Benz[a]anthracene: The parent compound without the methyl group.

    12-Methylbenz[a]anthracene: The non-deuterated form of the compound.

Uniqueness: 12-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and tracing of the compound. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry and other analytical techniques .

Properties

CAS No.

1794980-29-2

Molecular Formula

C19H14

Molecular Weight

256.406

IUPAC Name

1,2,3,4,5,6,7,8,9,10,12-undecadeuterio-11-(trideuteriomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

ARHCZXQENFEAFA-HGWILGJYSA-N

SMILES

CC1=CC=CC2=CC3=C(C=C12)C4=CC=CC=C4C=C3

Synonyms

12-Monomethylbenz[a]anthracene-d14;  8-Methyl-1,2-benzanthracene-d14;  NSC 409455-d14; 

Origin of Product

United States

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